N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring three key structural motifs:
- Furan-pyrazole ethyl group: A furan ring (oxygen-containing heterocycle) fused to a pyrazole ring (five-membered nitrogen heterocycle) via an ethyl linker.
- Benzo[d]oxazol-2-one moiety: A bicyclic structure combining a benzene ring with an oxazole ring, modified by a ketone group at the 2-position.
- Acetamide bridge: Connects the furan-pyrazole ethyl group to the benzo[d]oxazol-2-one core.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(12-22-14-4-1-2-5-16(14)26-18(22)24)19-7-8-21-11-13(10-20-21)15-6-3-9-25-15/h1-6,9-11H,7-8,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDJNVKMSMITCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves a multi-step process:
Step 1 Synthesis of Intermediate Compounds: - Begin with the synthesis of 4-(furan-2-yl)-1H-pyrazole and 2-oxobenzo[d]oxazol-3(2H)-one separately using known methods.
Step 2 Coupling Reaction: - Combine the intermediates through a coupling reaction, involving reagents such as ethylamine or its derivatives, under controlled conditions to form the desired compound.
Reaction Conditions: - Maintain specific temperatures (typically 50-80°C), solvents like DMF (dimethylformamide) or THF (tetrahydrofuran), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial-scale production may involve automated systems to optimize reaction efficiency. Using continuous-flow reactors and high-throughput techniques, manufacturers can produce large quantities of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical reactions:
Oxidation: - Typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to derivatives with altered electronic properties.
Reduction: - Reduction reactions using agents like sodium borohydride or lithium aluminium hydride result in reduced forms with potential alterations in biological activity.
Substitution: - Nucleophilic or electrophilic substitution reactions can be facilitated by reagents such as halogens or nitriles, producing a variety of substituted analogs.
Common Reagents and Conditions
Oxidation: - Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: - Sodium borohydride, lithium aluminium hydride, ethanol or THF as solvents.
Substitution: - Halogens (e.g., chlorine, bromine), nitriles, DMF or acetonitrile as solvents.
Major Products Formed
Oxidation Products: - Oxidized derivatives with altered furanyl or pyrazolyl structures.
Reduction Products: - Reduced forms affecting the pyrazole or oxazolone rings.
Substitution Products: - Varied substituted analogs with different functional groups enhancing or altering biological activity.
Scientific Research Applications
Chemistry
The compound serves as a valuable scaffold for designing novel molecules in synthetic chemistry, enabling the exploration of structure-activity relationships and optimization of chemical properties.
Biology
In biological research, it acts as a tool for studying enzyme interactions and molecular pathways due to its ability to bind selectively to specific proteins or enzymes.
Medicine
Potential applications in medicinal chemistry include drug development for targeting specific diseases. Its unique structure allows for the design of analogs with improved pharmacokinetics and pharmacodynamics.
Industry
Industrially, the compound finds use in materials science for developing new polymers, dyes, or agrochemicals, leveraging its diverse reactivity and stability.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves binding to molecular targets such as enzymes or receptors. Its multiple functional groups facilitate interactions with various active sites, modulating biological pathways and influencing cellular processes. The specific pathways and targets depend on the context of its application, whether in biological assays or therapeutic development.
Comparison with Similar Compounds
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structure : Shares the benzo[d]oxazol-2-one core but replaces the furan-pyrazole ethyl group with a shorter propanamide chain.
- Reactivity : Exhibits variable conversion rates (10–18%) under different reaction conditions, indicating sensitivity to synthetic parameters .
- Application: Not explicitly stated, but benzo[d]oxazol-2-one derivatives are often explored for enzyme inhibition or imaging probes.
N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., Compound 28)
- Structure : Replaces the benzo[d]oxazol-2-one with a benzimidazole ring, retaining the pyrazole-acetamide linkage.
- Synthesis : Prepared using EDCI/HOBt coupling in anhydrous DMF, yielding products with melting points >250°C .
Furan and Pyrazole Derivatives
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides
- Structure : Replaces pyrazole with a triazole ring and introduces a sulfanyl group.
- Synthesis: Synthesized via alkylation of α-chloroacetamides with KOH, followed by Paal-Knorr condensation .
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Structure : Substitutes the benzo[d]oxazol-2-one with a thiazole ring and uses a furan-methyl group.
- Application : Thiazole derivatives are commonly explored for antiviral or antibacterial activity, though direct data for this compound are unavailable .
TSPO Ligands with Benzo[d]oxazol-2-one Cores
PBPA (TSPO-selective SPECT ligand)
- Structure: Features a bis(pyridin-2-ylmethyl)amino group instead of the furan-pyrazole system.
- Application : Designed for translocator protein (TSPO) targeting in neuroimaging, validated via carbon-11 labeling for PET/SPECT .
Structural and Functional Analysis
Key Structural Differences
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The compound integrates a furan ring, a pyrazole moiety, and an oxobenzoxazole fragment, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the furan and pyrazole rings allows for effective binding to active sites, potentially leading to inhibition or modulation of enzymatic activity. The oxobenzoxazole component may enhance the compound's stability and bioavailability.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit antimicrobial activities against various pathogens. A study highlighted that compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds containing pyrazole structures have also been associated with anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action is similar to well-known anti-inflammatory drugs like celecoxib, which also contains a pyrazole moiety .
Anticancer Activity
There is growing interest in the anticancer potential of pyrazole derivatives. Preliminary studies suggest that compounds like this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against common bacterial strains. Results showed significant inhibition zones, indicating potent antimicrobial activity .
- Anti-inflammatory Assessment : In vitro assays demonstrated that compounds similar to this compound effectively reduced prostaglandin E2 levels in macrophages .
- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that certain derivatives led to a decrease in cell viability and induced apoptosis, suggesting potential as anticancer agents .
Q & A
Q. Key techniques :
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., furan protons at δ 6.2–7.4 ppm, benzoxazolone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~450-500 g/mol based on analogs) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1750 cm (benzoxazolone C=O) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Methodological considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Piperidine or triethylamine for base-mediated couplings; Pd catalysts for cross-coupling steps .
- Temperature control : Reflux (70–100°C) for cyclization steps; room temperature for acid-sensitive reactions .
- In-situ monitoring : TLC or HPLC to track intermediate formation and minimize side products .
Advanced: How should researchers address contradictory biological activity data across studies?
Q. Analytical framework :
- Dose-response curves : Validate activity thresholds using standardized assays (e.g., IC in enzyme inhibition) .
- Structural analogs : Compare activity of derivatives (see Table 1) to isolate functional group contributions .
- Computational validation : Molecular docking to assess binding affinity consistency (e.g., PASS program predictions) .
Q. Table 1: Structural analogs and reported activities
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| Pyrazole + benzoxazolone core | Anti-inflammatory | |
| Furan-substituted pyrazole | Antimicrobial | |
| Ethyl-linked acetamide | Enzyme inhibition |
Basic: What functional groups contribute to its reactivity and bioactivity?
- Furan-2-yl : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Benzoxazolone : Acts as a hydrogen-bond acceptor via the carbonyl group .
- Pyrazole ring : Participates in hydrophobic interactions and metal coordination .
Advanced: What computational methods predict its biological targets and mechanisms?
- Molecular docking : AutoDock or Schrödinger Suite to simulate binding to kinases or GPCRs .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
- ADMET prediction : SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Advanced: How does the compound behave under varying pH or redox conditions?
- pH stability : The benzoxazolone ring hydrolyzes in acidic conditions (pH < 3), forming a carboxylic acid derivative .
- Redox sensitivity : The furan moiety may undergo oxidation to a diketone under strong oxidizing agents (e.g., KMnO) .
- Methodology : Use UV-Vis spectroscopy to monitor degradation kinetics .
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Intermediate stability : Protect acid-labile groups (e.g., benzoxazolone) during storage .
- Yield optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
Advanced: How to design derivatives to enhance selectivity for a target enzyme?
- Rational design : Introduce steric hindrance (e.g., methyl groups) near the pyrazole to reduce off-target binding .
- Bioisosteric replacement : Substitute benzoxazolone with quinazolinone to modulate hydrogen-bonding patterns .
- Validation : Use enzyme inhibition assays (e.g., fluorescence-based) with wild-type and mutant proteins .
Basic: What safety precautions are critical during handling?
- PPE : Gloves and goggles to avoid skin/eye contact with reactive intermediates (e.g., acyl chlorides) .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
